

Application of p-Hydroxyphenyllactic Acid and its Esters in Metabolomics Research

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Compound of Interest

Compound Name: Ethyl p-hydroxyphenyllactate

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For: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols on the use of p-hydroxyphenyllactic acid (HPLA) in metabolomics research. While the initial query specified "**Ethyl p-hydroxyphenyllactate**," the vast body of scientific literature focuses on the non-esterified HPLA. This compound is a significant metabolite in human physiology, originating from both endogenous tyrosine metabolism and gut microbial activity. Its role as a potential biomarker in various physiological and pathological states makes it a molecule of high interest in metabolomics. We will also briefly touch upon esterified forms of HPLA, such as **Methyl p-hydroxyphenyllactate**, to provide a comprehensive overview.

p-Hydroxyphenyllactic Acid (HPLA) as a Biomarker

HPLA has emerged as a noteworthy biomarker in several clinical contexts. Its concentration in biological fluids can reflect alterations in metabolic pathways, gut microbiome composition, and the presence of disease.

- Gut Dysbiosis and Microbial Metabolism: The D-isoform of HPLA is of bacterial origin and can be indicative of gut microbiota overgrowth or imbalance.[1] Bifidobacteria and lactobacilli are known producers of HPLA from phenolic compounds in the diet.[1]

- **Tyrosine Metabolism Disorders:** The L-form of HPLA is a metabolite of tyrosine.[1] Elevated levels are observed in individuals with deficiencies in enzymes involved in tyrosine degradation, such as p-hydroxyphenylpyruvate oxidase.[1] Consequently, it is a potential biomarker for conditions like phenylketonuria (PKU) and tyrosinemia.[1]
- **Oxidative Stress and Disease:** Increased levels of HPLA have been associated with heightened oxidative stress.[2] It has shown diagnostic significance in critically ill patients and those with post-COVID-19 syndrome.[3][4]
- **Neurological and Metabolic Conditions:** Altered HPLA levels have been linked to neurological disorders and are being investigated for their role in metabolic syndrome.

Quantitative Data Summary

The following tables summarize quantitative data for HPLA from various metabolomics studies.

Table 1: Reference Concentrations of p-Hydroxyphenyllactic Acid in Healthy Individuals

Biological Matrix	Concentration Range	Analytical Method	Reference
Serum (n=48)	0.25–25 µmol/L (LLOQ)	UPLC-MS/MS	[4]
Urine	0 - 0.66 mcg/mg creatinine	Not Specified	

Table 2: Performance of a Validated UPLC-MS/MS Method for p-HPhLA Analysis in Serum[3][4][5]

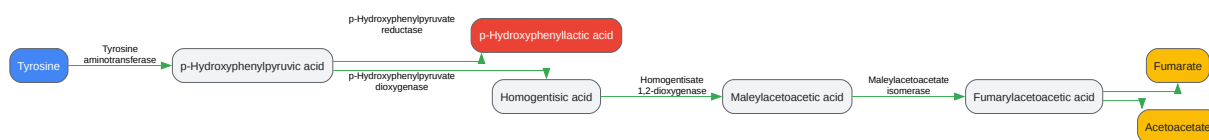
Parameter	Value
Lower Limit of Quantitation (LLOQ)	0.25 µmol/L
Upper Limit of Quantitation (ULOQ)	25 µmol/L
Intra-assay Accuracy	96.6% - 110.5%
Inter-assay Accuracy	96.6% - 110.5%
Intra-assay Precision	<10%
Inter-assay Precision	<10%
Recovery (Protein Precipitation)	~100%

Signaling and Metabolic Pathways

HPLA is integrated into key metabolic pathways, primarily the metabolism of the amino acid tyrosine. Its production is also heavily influenced by the metabolic activities of the gut microbiota.

Tyrosine Metabolism Pathway

HPLA is an intermediate in the catabolism of tyrosine. The following diagram illustrates this pathway.

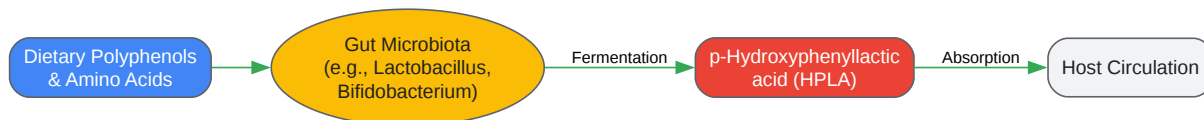


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Caption: Tyrosine metabolism pathway leading to HPLA.

Gut Microbiota Contribution

The gut microbiome significantly contributes to the circulating pool of HPLA through the fermentation of dietary polyphenols and amino acids.



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Caption: Gut microbiota production of HPLA.

Experimental Protocols

The following are detailed protocols for the analysis of HPLA in biological samples, primarily based on Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Sample Preparation: Protein Precipitation for Serum/Plasma

This method is preferred due to high recovery and minimal matrix effects.^{[3][4][5]}

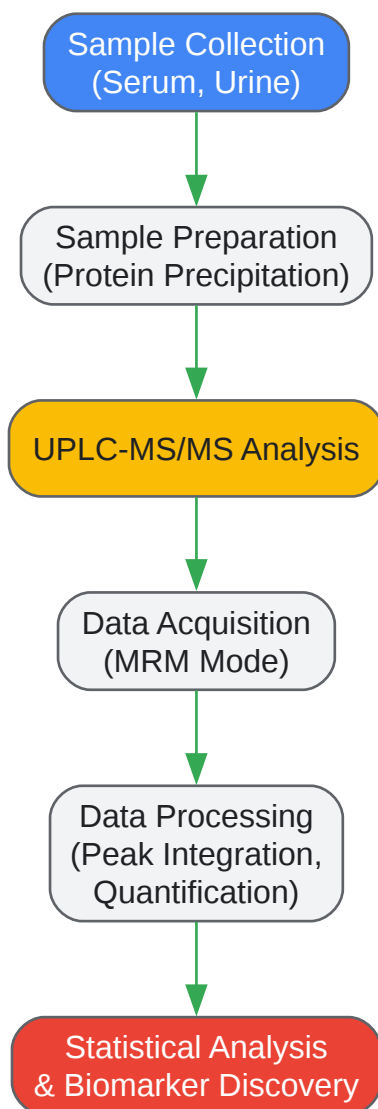
- Aliquoting: Transfer 100 μ L of serum or plasma to a microcentrifuge tube.
- Internal Standard: Add an appropriate internal standard (e.g., deuterated HPLA) to each sample.
- Precipitation: Add 400 μ L of ice-cold methanol.
- Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.

- Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase for concentration.

UPLC-MS/MS Analysis

- Chromatographic System: A UPLC system coupled to a triple quadrupole mass spectrometer.
- Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 μ m) is typically used.
- Mobile Phase:
 - A: 0.1% Formic acid in water
 - B: 0.1% Formic acid in acetonitrile
- Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
- Flow Rate: Approximately 0.3 - 0.5 mL/min.
- Injection Volume: 1 - 5 μ L.
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI) in negative mode is often used for HPLA.
 - Detection Mode: Multiple Reaction Monitoring (MRM) for quantification.
 - MRM Transition: The precursor ion $[M-H]^-$ for HPLA is m/z 181.05, with a characteristic product ion for monitoring (e.g., m/z 135.04).

Experimental Workflow Diagram



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